molecular formula C24H27N5O2S B3205514 1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea CAS No. 1040647-79-7

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea

Cat. No. B3205514
CAS RN: 1040647-79-7
M. Wt: 449.6 g/mol
InChI Key: HNERHAMMHCCAQJ-UHFFFAOYSA-N
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Description

The compound “1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole, a key component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

This compound has been synthesized and tested for its antimicrobial activity . The compounds exhibited significant antibacterial and antifungal activity as that of standards . The data was further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms .

Cytotoxic Activity

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, which are structurally similar to the compound , have been designed, synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells . The target compound induced apoptosis via cell cycle arrest at the sub-G1 and G2/M phase .

Tubulin Polymerization Inhibition

The compound has been evaluated for its tubulin polymerization inhibition study . According to the molecular modelling studies, the compound binds to the colchicine binding site of the tubulin .

Apoptosis Inducing Ability

The compound has been studied for its apoptosis inducing ability . Detailed biological studies such as acridine orange/ethidium bromide (AO/EB), DAPI and annexin V-FITC/propidium iodide staining assay suggested that the compound induced the apoptosis of BT-474 cells .

Inhibition of Colony Formation

The compound has been evaluated for its ability to inhibit colony formation in BT-474 cells . The clonogenic assay revealed that the inhibition of colony formation in BT-474 cells by the compound was in a concentration-dependent manner .

Drug-like Properties

In silico studies of sulfonyl piperazine-integrated triazole conjugates unveil that they possess drug-like properties .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities and therapeutic applications, given the diverse biological activities exhibited by thiazole derivatives . Additionally, more studies could be conducted to understand its chemical properties and reactions better.

properties

IUPAC Name

1-[4-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c30-22(29-15-13-28(14-16-29)17-19-7-3-1-4-8-19)12-11-21-18-32-24(26-21)27-23(31)25-20-9-5-2-6-10-20/h1-10,18H,11-17H2,(H2,25,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNERHAMMHCCAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)CCC3=CSC(=N3)NC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-(4-Benzylpiperazin-1-yl)-3-oxopropyl)thiazol-2-yl)-3-phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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